molecular formula C7H5NO3 B14844349 5-Hydroxypyridine-3,4-dicarbaldehyde

5-Hydroxypyridine-3,4-dicarbaldehyde

Cat. No.: B14844349
M. Wt: 151.12 g/mol
InChI Key: GQUGGCOXISTMGF-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, where the 3rd and 4th positions on the pyridine ring are substituted with aldehyde groups, and the 5th position is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-3,4-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 5-hydroxypyridine-3,4-dimethyl with suitable oxidizing agents to introduce the aldehyde groups at the 3rd and 4th positions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-3,4-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acid chlorides for esterification, alkyl halides for etherification.

Major Products Formed

    Oxidation: 5-Hydroxypyridine-3,4-dicarboxylic acid.

    Reduction: 5-Hydroxypyridine-3,4-dimethanol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

5-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups. Its structure allows it to act as a model compound for studying the behavior of similar biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-3,4-dicarbaldehyde in biological systems involves its interaction with enzymes and other proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,4-dicarbaldehyde: Lacks the hydroxyl group at the 5th position, making it less reactive in certain chemical reactions.

    5-Hydroxypyridine-2,3-dicarbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.

    5-Hydroxypyridine-3,4-dicarboxylic acid: The oxidized form of 5-Hydroxypyridine-3,4-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.

Uniqueness

This compound is unique due to the presence of both aldehyde and hydroxyl functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-hydroxypyridine-3,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-8-2-7(11)6(5)4-10/h1-4,11H

InChI Key

GQUGGCOXISTMGF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)O)C=O)C=O

Origin of Product

United States

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